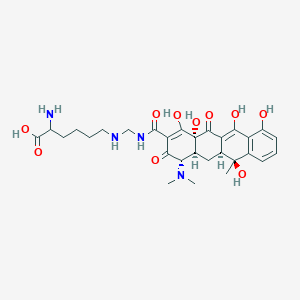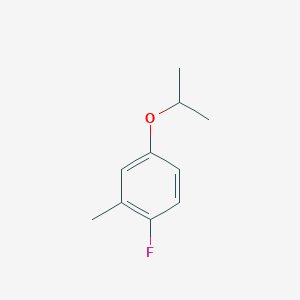
1,5-Naphthalenedisulfonic Acid Hydrate Disodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Naphthalenedisulfonic Acid Hydrate Disodium Salt is a chemical compound with the molecular formula C10H6(SO3Na)2 · xH2O. It is commonly used in various scientific and industrial applications due to its unique chemical properties. The compound is known for its high solubility in water and its ability to form stable complexes with various metal ions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Naphthalenedisulfonic Acid Hydrate Disodium Salt is typically synthesized by sulfonating naphthalene with oleum (a solution of sulfur trioxide in sulfuric acid). The process involves mixing naphthalene with 20% oleum at 20-35°C, followed by the gradual addition of 65% oleum and further naphthalene alternately. After heating the reaction mixture for 6 hours at 55°C, the product is precipitated as the free acid by cooling or as the disodium salt by the addition of alkaline sodium sulfate .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of advanced equipment and techniques allows for efficient production and minimizes the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions
1,5-Naphthalenedisulfonic Acid Hydrate Disodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of naphthalene derivatives with fewer sulfonic groups.
Substitution: The sulfonic groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various naphthalene derivatives with different functional groups, such as hydroxyl, amino, and carboxyl groups. These products have diverse applications in chemical synthesis and industrial processes .
Aplicaciones Científicas De Investigación
1,5-Naphthalenedisulfonic Acid Hydrate Disodium Salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 1,5-Naphthalenedisulfonic Acid Hydrate Disodium Salt involves its ability to form stable complexes with metal ions and other molecules. This property allows it to act as a chelating agent, facilitating various chemical reactions and processes. The molecular targets and pathways involved include interactions with enzymes, proteins, and other biomolecules, leading to changes in their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1,5-Naphthalenedisulfonic Acid Hydrate Disodium Salt include:
- 2,6-Naphthalenedisulfonic Acid Disodium Salt
- 1-Naphthalenesulfonic Acid
- 2-Naphthalenesulfonic Acid
- 4,5-Dihydroxy-1,3-benzenedisulfonic Acid Disodium Salt Monohydrate .
Uniqueness
This compound is unique due to its specific sulfonation pattern, which imparts distinct chemical properties and reactivity. Its high solubility in water and ability to form stable complexes make it particularly valuable in various applications compared to its analogs .
Propiedades
Fórmula molecular |
C10H6Na2O6S2 |
|---|---|
Peso molecular |
332.3 g/mol |
Nombre IUPAC |
disodium;naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C10H8O6S2.2Na/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;;/h1-6H,(H,11,12,13)(H,14,15,16);;/q;2*+1/p-2 |
Clave InChI |
YGSZNSDQUQYJCY-UHFFFAOYSA-L |
SMILES canónico |
C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[7-Trifluoromethyl-5-(4-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidin-3-ylethynyl]-pyridine-3-sulfonic acid](/img/structure/B13406824.png)

![(6aR,10aR)-9-Carboxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-yl beta-D-glucopyranosiduronic acid](/img/structure/B13406833.png)

![2-Methyl-5-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13406838.png)







